REACTION_SMILES
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[BH4-:19].[CH3:17][I:18].[CH3:1][N:2]([CH3:3])[CH2:4][c:5]1[cH:6][c:7]2[nH:8][c:9]([C:13](=[O:14])[O:15][CH3:16])[cH:10][c:11]2[o:12]1.[CH3:22][CH:23]1[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]1.[ClH:21].[Na+:20]>>[CH3:4][c:5]1[cH:6][c:7]2[nH:8][c:9]([C:13](=[O:14])[O:15][CH3:16])[cH:10][c:11]2[o:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2oc(CN(C)C)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Type
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product
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Smiles
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COC(=O)c1cc2oc(C)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |